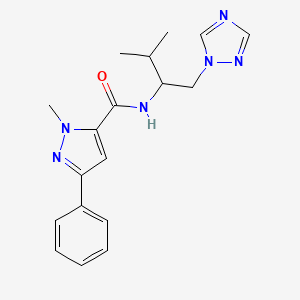

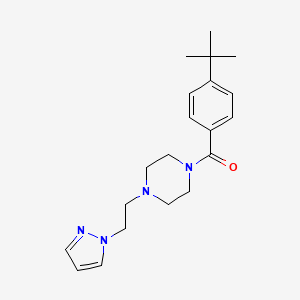

![molecular formula C14H10ClN3O B2912893 3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034547-01-6](/img/structure/B2912893.png)

3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” belongs to the class of organic compounds known as phenylpyrazoles . It is a derivative of pyrazolo[3,4-b]pyridine, which is a scaffold for TRK inhibitors . These inhibitors are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- A study detailed the synthesis and characterization of related pyrazole derivatives, highlighting methods for functionalizing 3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide for potential applications in material science and pharmaceuticals. The research demonstrated the compound's reactivity and provided insights into its chemical properties through experimental and theoretical analysis (Yıldırım, Kandemirli, & Demir, 2005).

Biological Activities

- Investigations into related compounds have shown significant biological activities, including antimicrobial and antiproliferative effects. For instance, novel heterocycles derived from pyrazole precursors exhibited promising antimicrobial and anticancer activities, underlining the potential of this compound derivatives in therapeutic applications (Fahim, Tolan, Awad, & Ismael, 2021).

Potential Applications in Material Science

- Research on the fluorescence properties of pyrazolo[3,4-b]pyridines and related compounds has revealed their potential use in material science, particularly in optical applications. These studies suggest that derivatives of this compound could be engineered to exhibit strong fluorescence, which could be leveraged in the development of new fluorescent materials (Miliutina et al., 2018).

Advancements in Synthesis Methods

- A novel synthetic route was described for benzamide-based 5-aminopyrazoles and their fused heterocycles, offering a new pathway to access pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives. This study not only expanded the synthetic toolbox but also highlighted the antiavian influenza virus activity of the synthesized compounds, pointing to potential antiviral applications of this compound derivatives (Hebishy, Salama, & Elgemeie, 2020).

Mecanismo De Acción

Target of Action

Compounds with a similar pyrazolo[1,5-a]pyridine subunit have been reported to interact with various biological targets such as histamine h3 receptor antagonists, dopamine receptor ligands, inhibitors of cyclooxygenase-2, serotonin 5-ht3 receptor antagonists, p-glycoprotein inhibitors, p38 kinase inhibitors, and phosphodiesterase (pde) inhibitors .

Mode of Action

Based on the known activities of similar compounds, it can be inferred that this compound may interact with its targets to modulate their activity, leading to changes in cellular signaling pathways .

Biochemical Pathways

Given the range of potential targets, it is likely that this compound could influence multiple pathways, including those involved in inflammation (via cyclooxygenase-2 inhibition), neurotransmission (via histamine h3 and dopamine receptor antagonism), and cellular proliferation (via p38 kinase inhibition) .

Result of Action

Based on the known activities of similar compounds, it can be inferred that this compound may have potential effects on cellular signaling, inflammation, neurotransmission, and cell proliferation .

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c15-11-3-1-2-10(8-11)14(19)17-12-5-7-18-13(9-12)4-6-16-18/h1-9H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWZSCVAPRWAPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

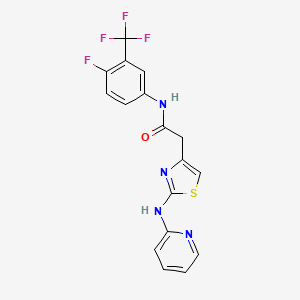

![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2912816.png)

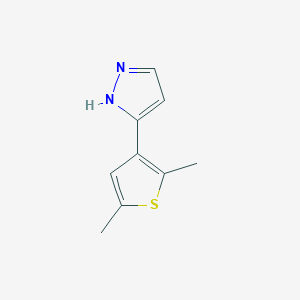

![5-chloro-N-methyl-2-(methylsulfanyl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrimidine-4-carboxamide](/img/structure/B2912818.png)

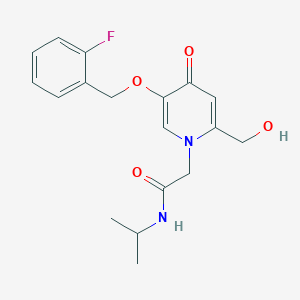

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2912819.png)

![Ethyl 2-[2-(4-hydroxy-6-methylpyrimidin-2-ylthio)acetylamino]acetate](/img/structure/B2912820.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2912826.png)